The [, , ]triazolo[4,3-b]pyridazine scaffold represents a heterocyclic framework that has garnered attention in medicinal chemistry due to its presence in compounds exhibiting diverse biological activities. These compounds have demonstrated potential applications in various therapeutic areas. [, , ]
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of [, , ]triazolo[4,3-b]pyridazine derivatives. A common strategy involves the condensation of appropriately substituted pyridazinones with hydrazine derivatives, followed by cyclization reactions. []
Molecular Structure Analysis
The [, , ]triazolo[4,3-b]pyridazine core structure consists of a pyridazine ring fused to a triazole ring. Substitutions on these rings can significantly influence the compound's physicochemical properties, thereby impacting its biological activity and interactions with biological targets. [, , , ]
Mechanism of Action
The mechanism of action for [, , ]triazolo[4,3-b]pyridazine-containing compounds varies depending on the specific compound and its target. Some derivatives have shown inhibitory activity against enzymes like c-Met, a receptor tyrosine kinase implicated in cancer. [] Others, like SGX523, exhibited inhibition of the mesenchymal-epithelial transition factor. []
Physical and Chemical Properties Analysis
The physicochemical properties of [, , ]triazolo[4,3-b]pyridazine derivatives are influenced by the substituents attached to the core structure. These properties, such as solubility, lipophilicity, and electronic distribution, play a crucial role in determining the compound's pharmacokinetic profile and interactions with biological systems. []
Applications
Antiproliferative Agents: Some derivatives exhibit inhibitory activity against the proliferation of endothelial and tumor cells, making them potential candidates for anticancer therapies. []
Antimicrobial Agents: Certain derivatives display antimicrobial activity against various microorganisms, suggesting their potential use as antibacterial or antifungal agents. []
c-Met Inhibitors: Specific [, , ]triazolo[4,3-b]pyridazine-containing compounds have been identified as potent and selective inhibitors of c-Met, holding promise for targeted cancer therapies. []
Bromodomain Inhibitors: Derivatives have been explored for their ability to interact with bromodomains, epigenetic readers involved in gene regulation, highlighting potential applications in areas such as cancer and inflammatory diseases. []
Future Directions
Future research directions for [, , ]triazolo[4,3-b]pyridazine derivatives may include:
Related Compounds
Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide. The presence of this core structure, often substituted with various groups at specific positions, is a common feature in compounds exhibiting biological activity, including kinase inhibition []. Understanding the metabolic liabilities of SGX523, particularly the formation of M11, is crucial when considering the potential metabolic fate and toxicity of compounds containing the [, , ]triazolo[4,3-b]pyridazine moiety, like the main compound .
Compound Description: M11 is the major metabolite of SGX523 formed via aldehyde oxidase-mediated metabolism in monkeys and humans []. Its significantly lower solubility compared to SGX523 is implicated in the obstructive nephropathy observed in clinical trials of SGX523 [].
Relevance: While M11 doesn't directly share structural similarities with 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide, its formation as a metabolite of SGX523 highlights a potential metabolic pathway for compounds containing the [, , ]triazolo[4,3-b]pyridazine core. The study of M11 emphasizes the importance of understanding the metabolic fate and potential toxicity associated with modifications to this core structure.
Compound Description: Compound 2 was developed as an alternative to compound 1, aiming to reduce bioactivation by introducing a metabolic soft spot (2-methoxyethoxy) on the naphthyridine ring []. While this modification successfully shifted metabolism away from the isothiazole ring, compound 2 still exhibited glutathione conjugate formation and high covalent binding to proteins, albeit to a lesser extent than compound 1 [].
Relevance: Despite structural differences from 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide, compound 2 exemplifies the challenges in mitigating bioactivation and potential toxicity associated with the [, , ]triazolo[4,3-b]pyridazine core. It highlights that even with strategic modifications to direct metabolism away from potentially reactive sites, inherent features of this core might still contribute to bioactivation. This knowledge underscores the need for thorough metabolic profiling during the development of 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide analogs.
Compound Description: This compound is identified as an inhibitor of the first bromodomain of human BRD4, a protein involved in epigenetic regulation []. Its crystal structure in complex with BRD4 provides insights into the binding interactions and potential therapeutic applications [].
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide, highlighting the versatility of this scaffold in targeting different biological targets. The presence of a substituted piperidine ring in both compounds further emphasizes their structural similarities. Understanding the structure-activity relationships of such closely related compounds can be valuable in guiding the design and optimization of novel compounds with improved potency and selectivity.
Compound Description: This compound is identified as a PARP14 inhibitor []. Structural information from its complex with PARP14 can be instrumental in understanding its inhibitory activity and guiding the development of new PARP14 inhibitors.
Relevance: This compound, like 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide, features a [, , ]triazolo[4,3-b]pyridazin-6-amine core structure, showcasing the diverse pharmacological activities associated with this scaffold. The variations in substituents attached to the core structure underline the importance of exploring diverse chemical modifications to fine-tune the pharmacological profiles of these compounds.
Compound Description: This class of compounds, featuring a benzamide group attached to the [, , ]triazolo[4,3-b]pyridazine core, was synthesized and evaluated for their antimicrobial activity []. The study reported these compounds to possess good to moderate activity against certain microorganisms.
Relevance: While not directly containing a sulfonamide group like the main compound, these derivatives highlight the importance of the phenyl substituent on the [, , ]triazolo[4,3-b]pyridazine ring. Exploring different substituents at this position, including sulfonamides as in the main compound, could lead to compounds with diverse biological activities.
Compound Description: Similar to the benzamide derivatives, these compounds with a sulfonamide group attached to the [, , ]triazolo[4,3-b]pyridazine core were also synthesized and evaluated for their antimicrobial activity []. They also demonstrated good to moderate activity against certain microorganisms.
Relevance: Although structurally distinct from 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide, these compounds provide valuable insights into the structure-activity relationships of molecules containing the [, , ]triazolo[4,3-b]pyridazine scaffold. Specifically, they demonstrate how subtle changes, such as the introduction of an oxygen atom between the triazolopyridazine core and the rest of the molecule, can drastically alter the biological activity profile. This knowledge emphasizes the importance of careful structural modifications when exploring the therapeutic potential of 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide analogs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.